2-Methylpropanethioicacid-S-[(6S)-6-[[(1,1-dimethylethoxy)carbonyl]amino]-7-oxo-7-(tricyclo[3.3.1.13,7]dec-1-ylamino)heptyl]ester
Description
The compound, formally named 2-Methylpropanethioic Acid-S-[(6S)-6-[[(1,1-dimethylethoxy)carbonyl]amino]-7-oxo-7-(tricyclo[3.3.1.1³,⁷]dec-1-ylamino)heptyl] ester (CAS: 956154-63-5), is a synthetic thioic acid ester with the molecular formula C₂₆H₄₄N₂O₄S and a molecular weight of 480.7 g/mol . It is supplied as an ethanol solution with a purity ≥95% and UV/Vis λmax at 234 nm, stored at -20°C for stability . The structure features a tricyclo[3.3.1.1³,⁷]decane (adamantane-like) core, a heptyl chain with a carbamate-protected amine, and a thioester linkage.
Properties
IUPAC Name |
S-[7-(1-adamantylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxoheptyl] 2-methylpropanethioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44N2O4S/c1-17(2)23(30)33-10-8-6-7-9-21(27-24(31)32-25(3,4)5)22(29)28-26-14-18-11-19(15-26)13-20(12-18)16-26/h17-21H,6-16H2,1-5H3,(H,27,31)(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZMLPMCOMRJOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)SCCCCCC(C(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methylpropanethioic acid-S-[(6S)-6-[[(1,1-dimethylethoxy)carbonyl]amino]-7-oxo-7-(tricyclo[3.3.1.13,7]dec-1-ylamino)heptyl]ester is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C20H30N2O6
Molecular Weight: 394.46 g/mol
CAS Number: 2389-49-3
The compound features a thioester functional group and a complex side chain which may influence its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, histone deacetylase (HDAC) inhibitors have shown promise in cancer therapy by inducing cell cycle arrest and apoptosis in various cancer cell lines . The specific compound under consideration may exert similar effects, potentially through the modulation of HDAC activity.
The proposed mechanism for the anticancer activity of similar compounds includes:
- Inhibition of HDACs: This leads to hyperacetylation of histones and non-histone proteins, resulting in altered gene expression associated with cell growth and apoptosis.
- Induction of Apoptosis: Activation of intrinsic apoptotic pathways through the upregulation of pro-apoptotic factors.
- Cell Cycle Arrest: Preventing progression through the cell cycle, particularly at the G1/S and G2/M checkpoints.
Study 1: HDAC Inhibition in Cancer Cell Lines
A study investigated the effects of various HDAC inhibitors on HCT116 (colon cancer) and MCF-7 (breast cancer) cell lines. The results demonstrated that compounds structurally related to 2-Methylpropanethioic acid-S-[(6S)-6-[[(1,1-dimethylethoxy)carbonyl]amino]-7-oxo-7-(tricyclo[3.3.1.13,7]dec-1-ylamino)heptyl]ester significantly reduced cell viability in a dose-dependent manner, suggesting potential therapeutic applications in oncology .
Study 2: Anti-inflammatory Properties
Another aspect of biological activity involves anti-inflammatory effects observed in animal models treated with related compounds. These studies often highlight reductions in pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating a potential role in treating inflammatory diseases .
Data Summary Table
Scientific Research Applications
The compound 2-Methylpropanethioic acid-S-[(6S)-6-[[(1,1-dimethylethoxy)carbonyl]amino]-7-oxo-7-(tricyclo[3.3.1.13,7]dec-1-ylamino)heptyl]ester is a complex chemical structure with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Key Properties
- Molecular Formula: C₃₁H₄₃N₃O₄S
- Molecular Weight: 553.76 g/mol
- Solubility: Soluble in organic solvents; limited solubility in water.
Medicinal Chemistry
The compound's intricate structure suggests potential as a lead compound in drug discovery. Its design allows for modifications that can enhance efficacy and reduce toxicity.
Case Study: Anticancer Activity
Research indicates that similar thioic acid derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds with similar structural motifs have been explored for their ability to target specific oncogenic pathways, leading to apoptosis in cancer cells.
| Compound | Activity | Reference |
|---|---|---|
| Thioic Acid Derivative A | Inhibits growth of breast cancer cells | |
| Thioic Acid Derivative B | Induces apoptosis in leukemia cells |
Biochemical Research
The compound can serve as a biochemical probe to study enzyme mechanisms or protein interactions due to its ability to form covalent bonds with nucleophilic sites on proteins.
Case Study: Enzyme Inhibition
Inhibitors based on thioic acids have been used to elucidate the mechanisms of enzymes involved in metabolic pathways. For example, derivatives have been shown to inhibit proteases, providing insights into their catalytic mechanisms.
Agricultural Applications
Thioic acid derivatives are also explored for their potential use as agrochemicals, particularly as fungicides or herbicides due to their biological activity against plant pathogens.
Case Study: Fungicidal Activity
Research has demonstrated that certain thioic acid derivatives exhibit fungicidal properties, making them candidates for developing new agricultural treatments.
Comparison with Similar Compounds
Computational Similarity Metrics
Experimental Techniques
- LC/MS and Molecular Networking : Effective for dereplication and identifying structurally related metabolites in complex mixtures .
- UV/Vis Spectroscopy : λmax at 234 nm (TCS HDAC6 20b) distinguishes it from compounds lacking conjugated systems .
Caveats in Similarity Assessment
Preparation Methods
Synthesis of Adamantane-Amine Intermediate
The adamantane moiety is introduced via a substitution reaction. In a representative procedure:
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Step 1 : React 1-adamantanol with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C to form 1-adamantyl chloride.
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Step 2 : Substitute chloride with ammonia in methanol under reflux (40–60°C) to yield 1-adamantylamine.
Preparation of Heptyl Thioester Precursor
The linear heptyl chain is constructed through sequential acylation and protection steps.
Boc Protection of Amino Group
Thioester Formation
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Step 1 : Activate the carboxylic acid of 6-(Boc-amino)heptanoic acid with oxalyl chloride (1.1 equiv) in dichloromethane at 0°C.
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Step 2 : React the acyl chloride with 2-methylpropanethiol (3 equiv) in the presence of N,N-diisopropylethylamine (DIPEA, 2 equiv) at 20°C.
Coupling of Adamantane-Amine and Heptyl Thioester
The final step involves conjugating the adamantane-amine with the thioester precursor via an amide bond.
Activation and Coupling
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Step 1 : Deprotect the Boc group from 6-(Boc-amino)heptanoic acid thioester using 4 M HCl in dioxane (0°C, 1 hour).
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Step 2 : React the free amine with 1-adamantyl isocyanate in tetrahydrofuran (THF) at 50°C for 8–12 hours.
Purification and Characterization
Chromatographic Purification
The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7).
Analytical Data
Optimization and Challenges
Solvent Selection
Q & A
Basic: How can computational modeling optimize the synthesis pathway for this compound?
Methodological Answer:
Computational tools like quantum chemical calculations and reaction path search methods enable virtual screening of synthetic routes. For instance, software can simulate steric and electronic interactions in the tricyclo[3.3.1.1³,⁷]dec-1-ylamino moiety to predict regioselectivity during esterification. Parameter optimization (e.g., solvent effects, temperature) can be modeled using AI-driven platforms like COMSOL Multiphysics, reducing trial-and-error experimentation . Pre-designed templates for reaction steps (e.g., protecting group strategies for the tert-butoxycarbonyl (Boc) amine) further streamline synthesis .
Basic: What spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- NMR : Use - and -NMR to confirm the stereochemistry at the 6S position and the tricyclo decane framework. DEPT-135 can differentiate CH and CH groups in the heptyl chain .
- FT-IR : Identify thioester (C=S, ~1200 cm) and carbonyl (C=O, ~1700 cm) vibrations.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula, particularly for the Boc-protected amine and tricyclo decane substituent .
Advanced: How to design a factorial experiment to investigate the compound’s reaction kinetics under varying catalytic conditions?
Methodological Answer:
Adopt a 2 factorial design to evaluate factors like catalyst loading (e.g., Pd/C vs. enzymatic), solvent polarity (THF vs. DMF), and temperature (25°C vs. 60°C). Use response surface methodology (RSM) to model interactions between variables. For example:
| Factor | Low Level | High Level |
|---|---|---|
| Catalyst Type | Pd/C | Lipase |
| Solvent | THF | DMF |
| Temperature (°C) | 25 | 60 |
Analyze outcomes (yield, enantiomeric excess) via ANOVA to identify significant effects. This approach minimizes experimental runs while maximizing data utility .
Advanced: How to resolve contradictions between experimental yield and computational predictions in the amidation step?
Methodological Answer:
Discrepancies often arise from unaccounted transition states or solvent dynamics. Implement a feedback loop :
Re-run quantum mechanical/molecular mechanical (QM/MM) simulations with explicit solvent models (e.g., water, DMSO) to capture solvation effects .
Validate via HPLC-MS to detect side products (e.g., hydrolysis of the Boc group under acidic conditions).
Adjust computational parameters (e.g., dielectric constant) iteratively.
Cross-reference experimental data with ICReDD’s reaction path search algorithms to refine predictive accuracy .
Advanced: What multi-scale modeling strategies integrate molecular dynamics (MD) and reactor design for scalable synthesis?
Methodological Answer:
- Microscale : Use MD simulations to study the compound’s conformational stability in different solvents (e.g., toluene vs. acetonitrile) .
- Macroscale : Apply computational fluid dynamics (CFD) in COMSOL to model heat/mass transfer in batch reactors. Optimize parameters like stirring rate and cooling profiles to prevent thermal degradation .
- Process Control : Implement AI-driven real-time adjustments (e.g., pH monitoring) using smart laboratory systems .
Basic: How to validate the purity of the compound for pharmacological assays?
Methodological Answer:
- HPLC-PDA : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to separate impurities. Monitor UV absorption at 254 nm for the tricyclo decane chromophore .
- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values.
- Chiral HPLC : Verify enantiopurity of the 6S configuration using a Chiralpak AD-H column .
Advanced: What strategies mitigate degradation of the thioester group during storage?
Methodological Answer:
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with LC-MS monitoring. Identify degradation products (e.g., hydrolysis to carboxylic acid).
- Formulation : Use lyophilization with cryoprotectants (trehalose) or store in argon-purged vials at -20°C.
- Computational Prediction : Apply molecular docking to assess hydrogen bonding between the thioester and stabilizers (e.g., cyclodextrins) .
Advanced: How to analyze conflicting bioactivity data across different cell lines?
Methodological Answer:
- Meta-Analysis : Use hierarchical clustering to group cell lines by receptor expression (e.g., GPCR vs. kinase targets).
- Pathway Enrichment : Apply STRING or KEGG databases to identify off-target interactions (e.g., cytochrome P450 inhibition).
- Experimental Triangulation : Validate via orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
